2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with ethynyl and fluorine groups, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-ethynyl-7-fluoronaphthalene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is often used to facilitate the coupling reaction.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the fluorine-substituted naphthalene ring, potentially leading to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl and fluorine groups on the naphthalene ring provide sites for interaction with other molecules, facilitating the formation of new chemical bonds. The dioxaborolane moiety can act as a Lewis acid, enhancing the reactivity of the compound in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Ethynyl-7-fluoronaphthalen-1-yl pivalate
- 8-Ethynyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl pivalate
Uniqueness
Compared to similar compounds, 2-(8-Ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
IUPAC Name |
2-(8-ethynyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h1,7-11H,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXRPUFJKSCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BFO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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